4-methylbenzene-1,3-diol

Catalog No.
S702301
CAS No.
496-73-1
M.F
C7H8O2
M. Wt
124.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-methylbenzene-1,3-diol

CAS Number

496-73-1

Product Name

4-methylbenzene-1,3-diol

IUPAC Name

4-methylbenzene-1,3-diol

Molecular Formula

C7H8O2

Molecular Weight

124.14 g/mol

InChI

InChI=1S/C7H8O2/c1-5-2-3-6(8)4-7(5)9/h2-4,8-9H,1H3

InChI Key

FNYDIAAMUCQQDE-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)O)O

Canonical SMILES

CC1=C(C=C(C=C1)O)O

Antimicrobial Activity:

-Methylresorcinol exhibits broad-spectrum antimicrobial activity against various bacteria and fungi. Studies have shown its effectiveness against:

  • Bacteria: Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa
  • Fungi: Candida albicans, Aspergillus niger, and Trichoderma viride

Its mechanism of action involves inhibiting the enzyme tyrosine ammonia lyase, crucial for the biosynthesis of aromatic amino acids and lignin in certain microorganisms. This disrupts their growth and development, making it a potential candidate for developing antifungal and antibacterial agents.

Synthesis of Anti-HIV Agents:

4-Methylresorcinol serves as a valuable starting material in the synthesis of (3'R,4'R)-(+)-cis-khellactone derivatives, a class of potent anti-HIV agents. These compounds exhibit strong antiviral activity by inhibiting the HIV integrase enzyme, a vital step in the viral life cycle.

Other Potential Applications:

While not extensively researched, 4-Methylresorcinol has shown potential in other areas, including:

  • Antioxidant properties: Studies suggest it may possess antioxidant activity, potentially offering benefits in conditions associated with oxidative stress.
  • Cosmetic applications: Due to its mild nature and colorless properties, it finds use in hair dye formulations, particularly those claiming reduced allergy risks. https://www.smolecule.com/

4-Methylbenzene-1,3-diol, also known as 4-methylcatechol, is an organic compound with the molecular formula C₇H₈O₂ and a molecular weight of approximately 124.1372 g/mol. It is categorized as a dihydroxy derivative of toluene, featuring hydroxyl groups at the 1 and 3 positions of the benzene ring. This compound typically appears as a white to light yellow crystalline solid with a melting point ranging from 104.0 to 108.0 °C .

4-Methylresorcinol can be irritating to the skin, eyes, and respiratory system []. Always handle it with appropriate personal protective equipment (PPE) in a well-ventilated area, following safety protocols established in your research environment. Consult a qualified safety professional for specific guidance.

Please Note:

  • Information on the mechanism of action is not readily available in publicly accessible sources. Further research might be required to understand this aspect.
  • Due to the potential hazards, detailed information about some chemical reactions might be restricted.
Typical of phenolic compounds:

  • Oxidation: The hydroxyl groups can be oxidized to form corresponding quinones.
  • Esterification: Reacts with acids to form esters.
  • Substitution Reactions: The aromatic ring can participate in electrophilic substitution reactions, allowing for the introduction of various substituents.

These reactions can be utilized in synthetic organic chemistry to create more complex molecules or derivatives.

Research indicates that 4-methylbenzene-1,3-diol exhibits biological activities, including:

  • Antioxidant Properties: It has been shown to scavenge free radicals, which may contribute to its potential health benefits.
  • Antimicrobial Activity: Some studies suggest that it possesses antimicrobial properties against certain bacteria and fungi .
  • Role as a Hapten: It has been identified as a hapten in immunological studies, which may have implications in allergy research .

Several methods are available for synthesizing 4-methylbenzene-1,3-diol:

  • Hydroxylation of Toluene: Toluene can be subjected to hydroxylation using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.
  • Direct Methylation of Catechol: Catechol can be methylated at the 4-position using methylating agents like dimethyl sulfate or methyl iodide.
  • Biotransformation: Certain microorganisms can convert phenolic compounds into their methylated derivatives through enzymatic processes.

4-Methylbenzene-1,3-diol has various applications across different fields:

  • Chemical Industry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Cosmetics: Incorporated for its antioxidant properties in skin care formulations.
  • Research: Utilized in biochemical studies due to its role as a hapten and its biological activities.

4-Methylbenzene-1,3-diol shares structural similarities with other catechols and phenolic compounds. Here are some notable comparisons:

Compound NameMolecular FormulaKey Characteristics
1,2-Benzenediol (Catechol)C₆H₆O₂Contains two hydroxyl groups at adjacent positions; strong antioxidant properties.
2-Methylphenol (Cresol)C₇H₈OContains one hydroxyl group; used as a disinfectant.
4-EthylphenolC₈H₁₀OSimilar structure with an ethyl group; used in flavoring and fragrances.

Uniqueness of 4-Methylbenzene-1,3-diol

The unique positioning of hydroxyl groups at the 1 and 3 positions distinguishes 4-methylbenzene-1,3-diol from other phenolic compounds, allowing for specific reactivity patterns and biological activities that may not be present in structurally similar compounds.

XLogP3

1.6

Boiling Point

268.5 °C

Melting Point

106.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 193 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

496-73-1

Wikipedia

4-methylresorcinol

General Manufacturing Information

1,3-Benzenediol, 4-methyl-: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types